![molecular formula C16H16N4O5S B2385873 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide CAS No. 825610-75-1](/img/structure/B2385873.png)
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide
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Description
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide is a useful research compound. Its molecular formula is C16H16N4O5S and its molecular weight is 376.39. The purity is usually 95%.
BenchChem offers high-quality 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- THIQs serve as “privileged scaffolds” for designing novel biologically active derivatives, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer compounds .
- The tetrahydroisoquinoline core is crucial for the synthesis of natural products and synthetic pharmaceuticals .
- NF-κB Inhibition : The N-(tetrahydroquinolin-1-yl) amide compound derived from this structure can act as an NF-κB inhibitor. NF-κB inhibitors are relevant in anticancer drug research .
- Retinoid Modulation : Retinoid nuclear modulators (another class of derivatives) are essential agents for treating metabolic and immunological diseases. They may have a beneficial impact on various brain disorders involving neuroinflammation .
- Anti-Inflammatory and Analgesic Activities : Specific derivatives of this compound have demonstrated anti-inflammatory and analgesic properties .
- Influenza Virus Polymerase Inhibition : Some derivatives have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
- Peripheral Catechol-O-Methyltransferase Inhibition : Another derivative behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) and is relevant to Parkinson’s disease treatment .
Synthesis and Structure
Biological Applications
Analytical Techniques
properties
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-9-6-13(20-25-9)17-14(21)8-26-16-19-18-15(24-16)10-4-5-11(22-2)12(7-10)23-3/h4-7H,8H2,1-3H3,(H,17,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNOVEPWWFZISN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide |
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